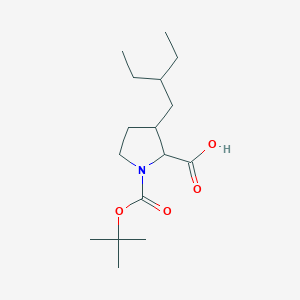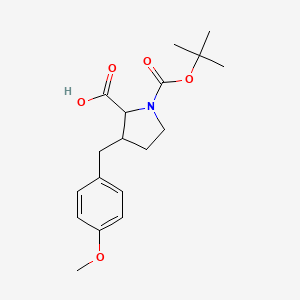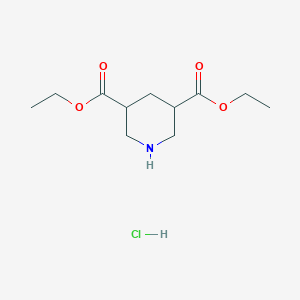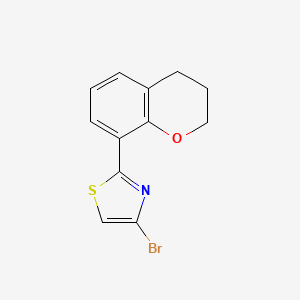![molecular formula C14H15NO2 B1470021 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1519239-79-2](/img/structure/B1470021.png)
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
The compound “1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2,5-dimethylphenyl group is a derivative of phenyl group, which is essentially a benzene ring minus a hydrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another possible method could be the Paal-Knorr Pyrrole Synthesis, which is a common method for synthesizing pyrroles .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid derivatives have been explored for their potential antimicrobial properties. A study synthesized a series of novel compounds related to this structure and evaluated their in vitro antimicrobial activities. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of methoxy groups in the structure further enhanced their activity, providing a promising template for the synthesis of new antimicrobial agents (Hublikar et al., 2019).
Organic Synthesis and Protecting Groups
The compound and its derivatives have been utilized in organic synthesis, particularly as protecting groups for carboxylic acids. Research demonstrated that 2,5-dimethylphenacyl esters, closely related to 1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid, can efficiently release carboxylic acids upon irradiation. This process is initiated by photoenolization, making these esters useful as photoremovable protecting groups in synthetic and biochemical applications (Zabadal et al., 2001).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which are structurally related to the compound , have shown potential as fluorescence sensors for benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them promising for chemical sensing applications (Shi et al., 2015).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-11(2)13(7-10)9-15-6-5-12(8-15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWSNIFKLOBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



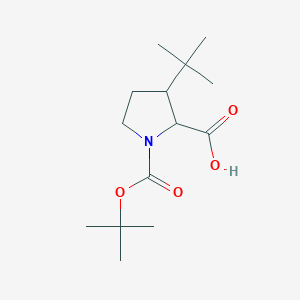
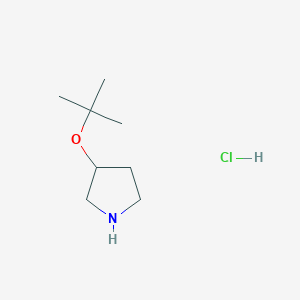
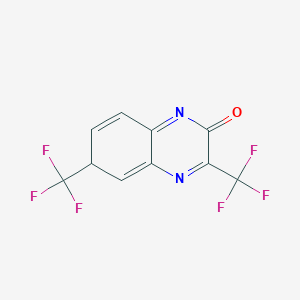
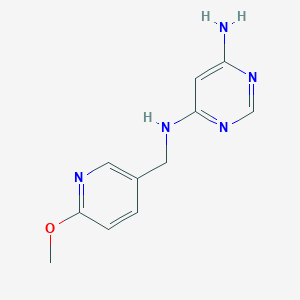
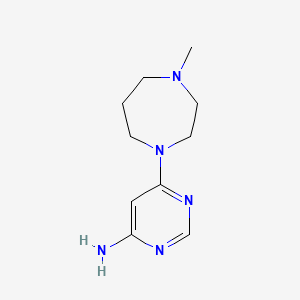
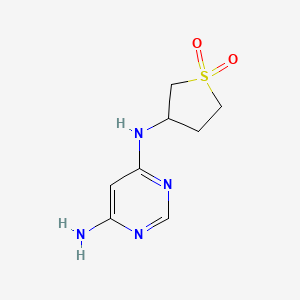
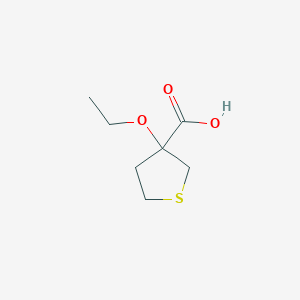
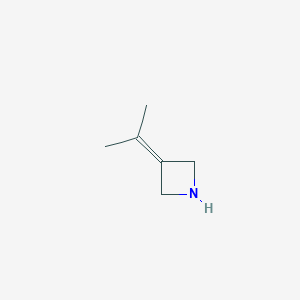

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
